5-Brom-N-tert-butyl-2-thiophensulfonamid

Übersicht

Beschreibung

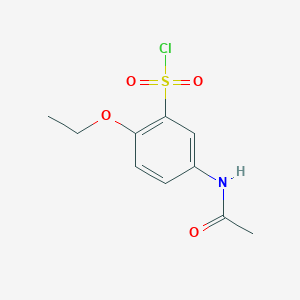

5-Bromo-N-tert-butyl-2-thiophenesulfonamide (5-Br-N-t-Bu-2-TS) is a synthetic compound used in various scientific research applications. It is a sulfur-containing heterocyclic compound with a molecular formula of C9H13BrNS2. 5-Br-N-t-Bu-2-TS is a versatile reagent used in a variety of organic synthesis reactions, such as the synthesis of peptides, polymers, and fluorescent dyes. Additionally, 5-Br-N-t-Bu-2-TS has been investigated for its potential biological activities and pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Zwischenprodukte der organischen Synthese

5-Brom-N-tert-butyl-2-thiophensulfonamid dient als Zwischenprodukt in der organischen Synthese. Seine molekulare Struktur ermöglicht die Einführung der Sulfonylgruppe in andere Moleküle, was ein entscheidender Schritt bei der Synthese komplexer organischer Verbindungen ist. Diese Verbindung kann durch nachfolgende chemische Reaktionen zur Herstellung verschiedener Pharmazeutika, Agrochemikalien und Farbstoffe verwendet werden .

Proteomikforschung

In der Proteomik wird diese Verbindung zur Markierung und Modifizierung von Proteinen verwendet, um deren Funktion und Struktur zu untersuchen. Das Bromatom im Molekül kann durch andere Gruppen substituiert werden, wodurch die Anlagerung von Reportermolekülen oder Sonden erleichtert wird, die für die Proteinanalyse unerlässlich sind .

Materialwissenschaft

Die einzigartigen Eigenschaften von this compound machen es in der Materialwissenschaft wertvoll, insbesondere bei der Entwicklung neuer Polymere. Seine Fähigkeit, als Baustein für Polymerketten zu dienen, führt zu Materialien mit verbesserter thermischer Stabilität und chemischer Beständigkeit .

Katalyse

Diese Verbindung findet Anwendung in der Katalyse, wo sie verwendet werden kann, um die Geschwindigkeit chemischer Reaktionen zu erhöhen. Seine strukturellen Merkmale ermöglichen es ihm, als Ligand zu wirken, Übergangs-zustände zu stabilisieren und die Energiebarriere für Reaktionsprozesse zu senken .

Medizinische Chemie

In der medizinischen Chemie wird this compound zur Synthese von Verbindungen mit potenziellen therapeutischen Wirkungen verwendet. Es ist besonders nützlich bei der Herstellung von niedermolekularen Inhibitoren für verschiedene Enzyme und Rezeptoren, die an Krankheitswegen beteiligt sind .

Analytische Chemie

Aufgrund seiner klar definierten Struktur und Reaktivität wird diese Verbindung in der analytischen Chemie als Standard- oder Referenzmaterial eingesetzt. Sie hilft bei der Kalibrierung von Instrumenten und der Validierung analytischer Methoden, um Genauigkeit und Präzision bei Messungen zu gewährleisten .

Umweltwissenschaften

In den Umweltwissenschaften verwenden Forscher diese Verbindung, um Abbauprozesse und das Umweltverhalten chemischer Substanzen zu untersuchen. Sein bromierter Thiophenring ist ein Modell, um zu verstehen, wie sich ähnliche Strukturen in natürlichen Umgebungen verhalten .

Berechnungschemie

Schließlich wird this compound in der Berechnungschemie für die molekulare Modellierung und Simulationen verwendet. Seine Struktur wird häufig in Datenbanken aufgenommen und verwendet, um das Verhalten verwandter Verbindungen in silico vorherzusagen .

Safety and Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water and consult a doctor .

Eigenschaften

IUPAC Name |

5-bromo-N-tert-butylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO2S2/c1-8(2,3)10-14(11,12)7-5-4-6(9)13-7/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUYZYHIQKPORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373762 | |

| Record name | 5-Bromo-N-tert-butylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

286932-39-6 | |

| Record name | 5-Bromo-N-tert-butylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286932-39-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)